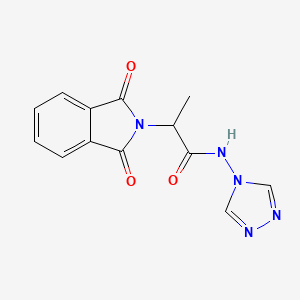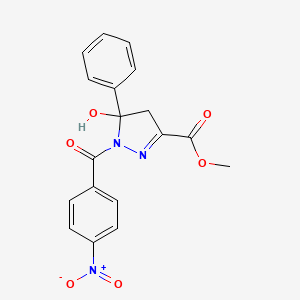![molecular formula C21H20N2O5S B5113879 4-methyl-N-[2-(4-nitrophenoxy)-2-phenylethyl]benzenesulfonamide](/img/structure/B5113879.png)
4-methyl-N-[2-(4-nitrophenoxy)-2-phenylethyl]benzenesulfonamide
Vue d'ensemble
Description
4-methyl-N-[2-(4-nitrophenoxy)-2-phenylethyl]benzenesulfonamide, also known as MNPN, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of a class of enzymes known as protein kinases, which play a critical role in cell signaling pathways.
Mécanisme D'action
4-methyl-N-[2-(4-nitrophenoxy)-2-phenylethyl]benzenesulfonamide works by binding to the ATP-binding site of protein kinases, which prevents the transfer of phosphate groups to downstream signaling molecules. This leads to the inhibition of cell proliferation and the induction of cell death.
Biochemical and Physiological Effects
4-methyl-N-[2-(4-nitrophenoxy)-2-phenylethyl]benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It inhibits cell proliferation and induces cell death in cancer cells, making it a potential therapeutic agent for cancer treatment. It also inhibits the migration and invasion of cancer cells, which could prevent the spread of cancer to other parts of the body. Additionally, 4-methyl-N-[2-(4-nitrophenoxy)-2-phenylethyl]benzenesulfonamide has been shown to reduce inflammation and oxidative stress in animal models, suggesting that it could have potential as a treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-methyl-N-[2-(4-nitrophenoxy)-2-phenylethyl]benzenesulfonamide in lab experiments is its potency as a kinase inhibitor. It has been shown to be effective at inhibiting several kinases at low concentrations, which reduces the amount of compound needed for experiments. However, one limitation is that 4-methyl-N-[2-(4-nitrophenoxy)-2-phenylethyl]benzenesulfonamide is not selective for specific kinases, which could lead to off-target effects and make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 4-methyl-N-[2-(4-nitrophenoxy)-2-phenylethyl]benzenesulfonamide. One area of interest is the development of more selective kinase inhibitors based on the structure of 4-methyl-N-[2-(4-nitrophenoxy)-2-phenylethyl]benzenesulfonamide. This could lead to the discovery of new therapeutic targets for various diseases. Additionally, further studies are needed to understand the potential side effects of 4-methyl-N-[2-(4-nitrophenoxy)-2-phenylethyl]benzenesulfonamide and its long-term effects on animal models. Finally, 4-methyl-N-[2-(4-nitrophenoxy)-2-phenylethyl]benzenesulfonamide could be used in combination with other drugs to enhance its therapeutic effects and reduce the risk of off-target effects.
Applications De Recherche Scientifique
4-methyl-N-[2-(4-nitrophenoxy)-2-phenylethyl]benzenesulfonamide has been used in a variety of scientific research studies. It has been shown to inhibit the activity of several protein kinases, including PAK4, CDK4, and Aurora B kinase. This makes it a valuable tool for studying the role of these kinases in cell signaling pathways and their potential as therapeutic targets for various diseases, including cancer.
Propriétés
IUPAC Name |
4-methyl-N-[2-(4-nitrophenoxy)-2-phenylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-16-7-13-20(14-8-16)29(26,27)22-15-21(17-5-3-2-4-6-17)28-19-11-9-18(10-12-19)23(24)25/h2-14,21-22H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJSTRXEYHMUMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[2-(4-nitrophenoxy)-2-phenylethyl]benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-(4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5113805.png)
![3-{2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4(3H)-quinazolinone](/img/structure/B5113813.png)
![5-{5-chloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5113816.png)
![5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5113824.png)
![2-({5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-6-nitro-1,3-benzothiazole](/img/structure/B5113829.png)
![N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5113831.png)
![methyl [5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-3-(2-phenylethyl)-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B5113837.png)
![N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5113847.png)

![6-(2,5-dimethoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5113860.png)

![4-methoxy-N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide](/img/structure/B5113885.png)
![9-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B5113893.png)
![N-ethyl-2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B5113896.png)